4-Hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid
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Description
4-Hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid is a chemical compound with the molecular formula C13H18O4 . It has a molecular weight of 238.28 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18O4/c1-8-7-12(17-3)9(2)6-10(8)11(14)4-5-13(15)16/h6-7,11,14H,4-5H2,1-3H3,(H,15,16) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the literature.Scientific Research Applications
- Field : Biochemistry
- Application : Chalcone derivatives, which share a similar structure with the compound you mentioned, have been synthesized and studied for their biological activities .
- Methods : The chalcone derivatives were prepared by acid-catalyzed one-step condensation of 1,3- or 1,4-diacetylbenzene and 1,3,5-triacetylbenzene with 4-hydroxy-3-methoxybenzaldehyde .
- Results : These compounds showed good effects for free radical scavenging, suppression of lipopolysaccharides (LPS)-induced NO generation, and anti-neurotoxicity .
- Field : Oncology
- Application : 2-Hydroxy-4-Methoxy Acetophenone derivatives, which are structurally similar to the compound you mentioned, have been studied for their potential anti-tumor activity .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The arsine compounds significantly inhibited the growth of the human hepatoma cell line HepG2 .
Chalcone Derivatives
2-Hydroxy-4-Methoxy Acetophenone Derivatives
- Field : Pharmacology
- Application : 4-Hydroxyquinolines are important synthons and precursors of many naturally occurring alkaloids, polycyclic condensed heterocycles, (poly)azaheterocycles, isoxazolo-quinolines, pyranoquinolines, piperazinyl carbonamides, pyrazoloquinolines and oxazino-quinolines .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : Levofloxacin, a fluoroquinolone antibiotic, is an example of a drug that uses a 4-hydroxyquinoline structure .
- Field : Biochemistry
- Application : These compounds are of interest as bioactive compounds with antimalarial and HIV-1 protease inhibitory activities .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The development of many approaches to their synthesis has been inspired .
- Field : Food Science
- Application : Due to their low odor thresholds and attractive odor qualities, 4-hydroxy-3(2H)-furanones are considered exceptional aroma compounds and are used for the flavoring of jams, jellies, beverages, ice creams, alcoholic drinks, and sweets .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The use of these compounds has enhanced the flavor profiles of various food products .
4-Hydroxyquinolines
4-Oxo Derivatives of Pyrrole-3-Carboxylic Acids
4-Hydroxy-3(2H)-furanones
properties
IUPAC Name |
4-hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-8-7-12(17-3)9(2)6-10(8)11(14)4-5-13(15)16/h6-7,11,14H,4-5H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXGRCQCQPJBTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)C(CCC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424672 |
Source
|
Record name | 4-hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid | |
CAS RN |
879053-36-8 |
Source
|
Record name | 4-hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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